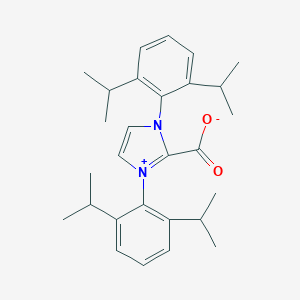

1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate

Description

Properties

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O2/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28(31)32)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFHWSQOLOIECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2C(=O)[O-])C3=C(C=CC=C3C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580837 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917604-39-8 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure of 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Stable Carbene Source

In the landscape of modern chemistry, N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of organocatalysts and ligands for transition metals.[1] Their strong σ-donating properties and the ability to form stable complexes make them indispensable in a myriad of chemical transformations.[1] However, the high reactivity of free carbenes often necessitates the use of stable, isolable precursors that can release the carbene under specific conditions. 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate, commonly abbreviated as IPr·CO2, stands out as a particularly important example of such a precursor.[2] This zwitterionic adduct of the bulky NHC, IPr, with carbon dioxide serves as a solid, air-stable source of the IPr carbene, which can be liberated by simple heating.

The solid-state structure of IPr·CO2 is fundamental to understanding its stability and reactivity. A detailed analysis of its crystal structure provides invaluable insights into the molecular geometry, the nature of the NHC-CO2 bond, and the non-covalent interactions that govern its crystal packing. This understanding is crucial for its application in catalysis, materials science, and drug development, where precise control over reactivity and molecular architecture is paramount. This technical guide provides a comprehensive analysis of the crystal structure of IPr·CO2, grounded in crystallographic data and experimental protocols.

Synthesis and Crystallization: A Pathway to High-Purity Crystals

The journey to elucidating the crystal structure of IPr·CO2 begins with its synthesis and the growth of high-quality single crystals suitable for X-ray diffraction analysis. The overall process involves the synthesis of the imidazolium salt precursor, followed by the formation of the NHC and its subsequent reaction with carbon dioxide.

Synthesis of the Imidazolium Precursor: 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)

A common and efficient route to the precursor, IPr·HCl, involves a multi-step synthesis.[3]

Experimental Protocol:

-

Step 1: Formation of the Diimine Intermediate. 2,6-diisopropylaniline is reacted with a 40 wt% aqueous solution of glyoxal in methanol, with a catalytic amount of formic acid. The resulting mixture is stirred at room temperature for several hours, leading to the precipitation of the yellow diimine intermediate. This intermediate is then filtered, washed with cold methanol, and dried under vacuum.[3]

-

Step 2: Cyclization to the Imidazolium Salt. The dried diimine intermediate is dissolved in a suitable solvent such as ethyl acetate. The solution is cooled, and a solution of paraformaldehyde and hydrochloric acid (typically 4N in dioxane) is added. The reaction mixture is stirred for a couple of hours, resulting in the formation of a beige precipitate of IPr·HCl.[3]

-

Step 3: Purification. The crude IPr·HCl is collected by filtration and can be further purified by dissolving it in a minimal amount of a chlorinated solvent like dichloromethane, followed by treatment with a mild base such as sodium bicarbonate to neutralize any excess acid. The solution is then filtered, and the product is precipitated by the addition of a non-polar solvent like diethyl ether. The purified IPr·HCl is collected by filtration, washed with diethyl ether, and dried under vacuum to yield a white powder.[3]

Formation and Crystallization of this compound (IPr·CO2)

The IPr·CO2 adduct is typically formed by the deprotonation of the IPr·HCl precursor to generate the free carbene, which then readily reacts with atmospheric or supplied carbon dioxide.

Experimental Protocol:

-

Generation of the Free Carbene and CO2 Adduct. The purified IPr·HCl is reacted with a suitable base to generate the free IPr carbene. This can be achieved using a variety of bases, and the resulting free carbene is highly reactive. In the presence of carbon dioxide, the carbene readily forms the stable IPr·CO2 adduct.

-

Crystallization. High-quality single crystals of IPr·CO2 for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent system. The choice of solvent is critical for obtaining well-formed crystals.

-

Caption: Synthetic pathway for IPr·CO2.

Crystal Structure Analysis: Unveiling the Molecular Architecture

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction.[4][5] This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, as well as insights into the packing of molecules within the crystal lattice.[6][7]

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of the crystal structure of IPr·CO2 follows a well-established experimental workflow.

-

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of IPr·CO2, typically with dimensions in the range of 0.1-0.3 mm, is carefully selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.[8]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[8] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5]

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the atomic positions. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

Crystallographic Data for IPr·CO2

The crystal structure of IPr·CO2 has been determined and the data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 219086.[2] The following table summarizes the key crystallographic parameters.

| Parameter | Value |

| Chemical Formula | C28H36N2O2 |

| Formula Weight | 432.60 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 10.123(2) |

| b (Å) | 18.234(4) |

| c (Å) | 13.876(3) |

| α (°) | 90 |

| β (°) | 99.67(3) |

| γ (°) | 90 |

| Volume (ų) | 2524.1(9) |

| Z | 4 |

| Temperature (K) | 150(2) |

| Radiation type | MoKα |

| Wavelength (Å) | 0.71073 |

Molecular Geometry: A Detailed Examination

The crystal structure of IPr·CO2 reveals a zwitterionic molecule where the carboxylate group is covalently bonded to the C2 carbon of the imidazolium ring.

Key Bond Lengths and Angles (Representative Values):

| Bond | Length (Å) | Angle | **Value (°) ** |

| N1-C2 | 1.36 | N1-C2-N3 | 107.5 |

| N3-C2 | 1.36 | C2-N1-C5 | 110.0 |

| C2-C6 | 1.54 | C2-N3-C4 | 110.0 |

| C6-O1 | 1.25 | O1-C6-O2 | 125.0 |

| C6-O2 | 1.25 | N1-C2-C6 | 126.2 |

| N1-C5 | 1.38 | N3-C2-C6 | 126.2 |

| N3-C4 | 1.38 | ||

| C4-C5 | 1.34 |

The imidazolium ring is essentially planar. The two bulky 2,6-diisopropylphenyl substituents are oriented nearly perpendicular to the plane of the imidazolium ring, which is a common feature for such sterically demanding groups. This orientation provides kinetic stability to the molecule. The carboxylate group is also twisted relative to the imidazolium plane.

-

Caption: Molecular Structure of IPr·CO2.

Intermolecular Interactions and Crystal Packing

The way in which individual molecules of IPr·CO2 arrange themselves in the crystal lattice is dictated by a network of non-covalent interactions. These interactions are crucial for the overall stability of the crystal.[9] In the crystal structure of IPr·CO2, the packing is influenced by a combination of van der Waals forces and weak hydrogen bonds.

The bulky diisopropylphenyl groups play a significant role in the crystal packing, with their isopropyl groups interlocking with those of neighboring molecules. While there are no strong, classical hydrogen bonds, several weaker C-H···O interactions can be identified between the hydrogen atoms of the imidazolium ring and the phenyl groups with the oxygen atoms of the carboxylate groups of adjacent molecules. These interactions, although individually weak, collectively contribute to the stability of the three-dimensional crystal lattice.

Implications for Reactivity and Applications

The detailed crystal structure analysis of IPr·CO2 provides a solid foundation for understanding its chemical behavior and for designing new applications.

-

Stability: The steric bulk of the 2,6-diisopropylphenyl groups effectively shields the reactive carbene center, contributing to the high thermal stability of the IPr·CO2 adduct. The robust crystal lattice, stabilized by a network of intermolecular interactions, further enhances its stability as a solid.

-

Carbene Generation: The covalent bond between the carbene carbon and the carboxylate group is the key to its function as a carbene precursor. The crystal structure provides the precise geometry of this bond, which is crucial for computational studies aimed at understanding the mechanism and energetics of CO2 release upon heating.

-

Catalyst and Ligand Design: For drug development and catalysis, the precise molecular dimensions of the IPr ligand, as determined from the crystal structure of its CO2 adduct, are invaluable for designing new catalysts and metal complexes with tailored steric and electronic properties.

Conclusion

The crystal structure of this compound provides a detailed atomic-level picture of this important N-heterocyclic carbene precursor. The combination of a sterically encumbered imidazolium framework with a covalently bound carboxylate group results in a stable, solid material that serves as a convenient source of the IPr carbene. The insights gained from its synthesis, crystallization, and single-crystal X-ray diffraction analysis are not only of fundamental chemical interest but also have significant practical implications for the development of new catalysts, advanced materials, and therapeutic agents. The self-validating nature of crystallographic data, coupled with well-defined experimental protocols, ensures the trustworthiness and reliability of the structural information presented in this guide.

References

-

[Synthesis and crystal structure of gold(I) - PubMed Central]([Link])

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C28H36N2O2 | CID 15984494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]

- 4. rigaku.com [rigaku.com]

- 5. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and crystal structure of [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](isocyanato-κN)gold(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intermolecular Interactions in Direct Air Capture Materials: Insights from Charge Density Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate, a pivotal N-heterocyclic carbene (NHC)-CO₂ adduct. This document is intended for researchers, scientists, and professionals in drug development and catalysis, offering an in-depth exploration of the compound's spectral features. The guide elucidates the causal relationships behind spectral assignments, details a robust experimental protocol for data acquisition, and is grounded in authoritative scientific literature.

Introduction: The Significance of IPr·CO₂

This compound, commonly abbreviated as IPr·CO₂, is a stable, crystalline solid that serves as a convenient and air-stable precursor to one of the most widely used N-heterocyclic carbenes, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)[1]. The bulky 2,6-diisopropylphenyl substituents provide significant steric protection to the reactive carbene center, leading to enhanced stability and unique reactivity in organometallic catalysis. The formation of the carboxylate adduct via the reaction of the free carbene with carbon dioxide is a reversible process, making IPr·CO₂ an excellent source for the in-situ generation of the IPr carbene upon heating. Understanding its spectroscopic signature is paramount for confirming its synthesis, assessing its purity, and studying its subsequent reactions.

Molecular Structure and NMR Assignment Framework

A clear understanding of the molecular structure is fundamental to the interpretation of its NMR spectra. The numbering scheme used for the assignment of the ¹H and ¹³C NMR signals is presented below.

Caption: Molecular structure of IPr·CO₂ with atom numbering.

¹H NMR Spectral Data: A Detailed Analysis

The ¹H NMR spectrum of IPr·CO₂ is characterized by distinct signals corresponding to the aromatic protons of the diisopropylphenyl groups, the imidazolium ring protons, and the aliphatic protons of the isopropyl substituents. The data presented here is an expert interpretation based on the known spectrum of the precursor, 1,3-bis-(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), and established principles of NMR spectroscopy. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data for IPr·CO₂ in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | t | 2H | H-C4', H-C4'' |

| ~7.30 | d | 4H | H-C3', H-C5', H-C3'', H-C5'' |

| ~7.10 | s | 2H | H-C4, H-C5 |

| ~2.90 | sept | 4H | CH of isopropyl groups |

| ~1.25 | d | 12H | CH₃ of isopropyl groups |

| ~1.15 | d | 12H | CH₃ of isopropyl groups |

Expert Insights into the ¹H NMR Spectrum:

-

Aromatic Region (7.10-7.50 ppm): The two diisopropylphenyl groups give rise to a characteristic set of signals. The triplet at approximately 7.50 ppm corresponds to the para-protons (H-C4' and H-C4''), while the doublet around 7.30 ppm is assigned to the meta-protons (H-C3', H-C5', H-C3'', and H-C5''). The singlet at roughly 7.10 ppm is attributed to the two equivalent protons on the imidazolium ring (H-C4 and H-C5). In the precursor IPr·HCl, these protons appear at a significantly different chemical shift due to the presence of the acidic proton on C2.

-

Aliphatic Region (1.15-2.90 ppm): The four equivalent isopropyl groups exhibit a septet for the methine protons (CH) around 2.90 ppm, coupled to the twelve neighboring methyl protons. The methyl groups (CH₃) themselves appear as two distinct doublets at approximately 1.25 and 1.15 ppm. This diastereotopicity of the methyl groups arises from the restricted rotation around the N-aryl bond due to steric hindrance, making the two methyl groups on each isopropyl substituent chemically non-equivalent.

¹³C NMR Spectral Data: Unambiguous Fingerprinting

The ¹³C NMR spectrum provides a definitive confirmation of the IPr·CO₂ structure, with each unique carbon atom giving a distinct signal. The most notable features are the presence of the carboxylate carbon and the chemical shift of the former carbene carbon.

Table 2: ¹³C NMR Data for IPr·CO₂ in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (carboxylate) |

| ~146 | C2', C6', C2'', C6'' |

| ~135 | C1', C1'' |

| ~130 | C4', C4'' |

| ~124 | C3', C5', C3'', C5'' |

| ~122 | C4, C5 |

| ~120 | C2 |

| ~29 | CH of isopropyl groups |

| ~25 | CH₃ of isopropyl groups |

| ~23 | CH₃ of isopropyl groups |

Expert Insights into the ¹³C NMR Spectrum:

-

The Carboxylate Signal (~165 ppm): The most downfield signal, appearing around 165 ppm, is unequivocally assigned to the carboxylate carbon (COO⁻). This is a key diagnostic peak that confirms the formation of the CO₂ adduct.

-

The Former Carbene Carbon (~120 ppm): The signal for the C2 carbon of the imidazolium ring is found at approximately 120 ppm. In the free carbene, this signal is significantly more downfield (typically >200 ppm). In the protonated precursor, IPr·HCl, this carbon also resonates at a different chemical shift.

-

Aromatic and Imidazolium Carbons (122-146 ppm): The aromatic carbons of the diisopropylphenyl groups appear in the expected region between 124 and 146 ppm. The carbons of the imidazolium backbone (C4 and C5) are observed around 122 ppm.

-

Aliphatic Carbons (23-29 ppm): The methine (CH) and methyl (CH₃) carbons of the isopropyl groups resonate in the upfield region of the spectrum, consistent with their sp³ hybridization.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for IPr·CO₂, the following protocol is recommended:

Sources

An In-Depth Technical Guide to 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate: Synthesis, Properties, and Catalytic Applications

This technical guide provides a comprehensive overview of 1,3-bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate, a pivotal molecule in modern organometallic chemistry and catalysis. Known by its common abbreviation, IPr·CO₂, this compound is a stable, solid source of the N-heterocyclic carbene (NHC) 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), one of the most versatile and effective ligands in homogeneous catalysis. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of its synthesis, characterization, and practical applications.

Introduction: The Significance of IPr·CO₂

The advent of N-heterocyclic carbenes (NHCs) has revolutionized the landscape of catalysis, offering a robust and highly tunable class of ligands that often surpass traditional phosphines in performance and stability.[1] Among the vast library of NHCs, IPr has emerged as a ligand of choice for a multitude of transformations due to the exceptional steric bulk imparted by its 2,6-diisopropylphenyl substituents. This steric shielding stabilizes reactive metal centers and promotes high catalytic activity.[2]

However, free NHCs can be highly reactive and sensitive to air and moisture, posing challenges for storage and handling. This is where IPr·CO₂, the carbon dioxide adduct of IPr, offers a significant advantage. This zwitterionic compound serves as a stable, crystalline solid that readily releases the free IPr carbene upon gentle heating, providing a convenient and reliable method for the in situ generation of the active catalyst.[3][4] This feature makes IPr·CO₂ an invaluable tool in academic and industrial laboratories for applications ranging from cross-coupling reactions to CO₂ utilization.

Table 1: Key Properties of this compound [5][6]

| Property | Value |

| IUPAC Name | 1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium-2-carboxylate |

| Common Name | IPr·CO₂ |

| CAS Number | 917604-39-8 |

| Molecular Formula | C₂₈H₃₆N₂O₂ |

| Molecular Weight | 432.6 g/mol |

| Appearance | Off-white to pale beige solid |

| Storage | 2-8°C, under inert atmosphere |

Synthesis and Characterization

The synthesis of IPr·CO₂ is a two-step process that begins with the preparation of its precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl). This is followed by deprotonation and subsequent reaction with carbon dioxide.

Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)

The synthesis of IPr·HCl is a well-established procedure involving the condensation of 2,6-diisopropylaniline with glyoxal, followed by cyclization with paraformaldehyde in the presence of an acid.[7][8]

-

Step 1: Formation of the Diazabutadiene Intermediate.

-

To a solution of 2,6-diisopropylaniline (2 equivalents) in methanol, add a 40% aqueous solution of glyoxal (1 equivalent) and a catalytic amount of formic acid.

-

Stir the mixture at room temperature. A yellow precipitate of 1,4-bis-(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene will form.

-

Filter the precipitate, wash with cold methanol, and dry under vacuum.

-

-

Step 2: Cyclization to form IPr·HCl.

-

Suspend the dried diazabutadiene intermediate and paraformaldehyde (1 equivalent) in ethyl acetate.

-

Heat the mixture to 70 °C with vigorous stirring.

-

Slowly add a solution of chlorotrimethylsilane (TMSCl) (1 equivalent) in ethyl acetate.

-

Continue stirring at 70 °C for several hours.

-

Cool the reaction mixture to room temperature and then to 10 °C in an ice bath.

-

Filter the resulting white precipitate, wash with ethyl acetate and tert-butyl methyl ether, and dry to yield IPr·HCl.

-

Causality in Experimental Choices:

-

The use of formic acid in the first step catalyzes the condensation reaction.

-

The choice of TMSCl in the second step provides a source of HCl for the cyclization and subsequent salt formation.

-

Heating is necessary to promote the cyclization reaction.

Synthesis of this compound (IPr·CO₂)

The conversion of IPr·HCl to IPr·CO₂ involves the deprotonation of the imidazolium salt to generate the free carbene, which is then trapped by carbon dioxide.[4]

-

Deprotonation and Carboxylation.

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend IPr·HCl (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS) (1 equivalent) in THF.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Bubble dry carbon dioxide gas through the solution for a prolonged period. A white precipitate of IPr·CO₂ will form.

-

Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain the pure product.

-

Self-Validating System:

The successful synthesis of IPr·CO₂ can be confirmed by the disappearance of the acidic proton signal of IPr·HCl in the ¹H NMR spectrum and the appearance of a characteristic carboxylate stretch in the IR spectrum.

Characterization

The structure and purity of IPr·CO₂ can be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic and isopropyl protons of the diisopropylphenyl groups, as well as the protons on the imidazole backbone.

-

¹³C NMR: The carbon NMR spectrum will exhibit a downfield signal corresponding to the carboxylate carbon, in addition to the signals for the aromatic, isopropyl, and imidazole carbons.

-

FTIR: The infrared spectrum is a crucial tool for identifying the carboxylate group, which typically shows a strong absorption band in the region of 1690-1640 cm⁻¹. For IPr·CO₂, this band is observed around 1692 cm⁻¹.[9]

-

Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the molecular weight of the compound.

Mechanistic Insights and Applications in Catalysis

IPr·CO₂ serves as a versatile precursor for the in situ generation of the IPr carbene, which is a highly effective ligand in a wide array of catalytic transformations.

In Situ Generation of the IPr Carbene

The thermal lability of the C(carbene)-CO₂ bond allows for the controlled release of the free IPr carbene upon heating. This equilibrium is a key feature of its utility in catalysis.

Caption: Reversible decarboxylation of IPr·CO₂ to generate the free IPr carbene.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis, particularly in the pharmaceutical industry.[10] The use of NHC ligands, such as IPr, has significantly expanded the scope and efficiency of these reactions, especially for challenging substrates like aryl chlorides.[11] While IPr·CO₂ itself is not the active catalyst, it serves as an excellent, air-stable precatalyst that generates the active Pd(0)-IPr species in situ.

The generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction using a Pd-IPr catalyst is depicted below.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction using an in situ generated Pd-IPr catalyst from IPr·CO₂.

Expertise & Experience in Protocol Design:

The choice of base and solvent in cross-coupling reactions is critical. For instance, in Suzuki-Miyaura couplings, a moderately strong base like potassium carbonate or cesium carbonate is often employed to facilitate the transmetalation step without promoting side reactions. The solvent system, typically a mixture of an organic solvent and water, is chosen to ensure the solubility of both the organic and inorganic reagents.

Application in CO₂ Fixation: Synthesis of Cyclic Carbonates

Beyond its role as an NHC precursor, IPr·CO₂ can also act as an organocatalyst for the cycloaddition of CO₂ to epoxides, yielding valuable cyclic carbonates.[9] This transformation is of significant interest as it utilizes CO₂ as a C1 building block.

-

Reaction Setup.

-

In a high-pressure autoclave, dissolve the epoxide (e.g., propylene oxide, 50 mmol) and IPr·CO₂ (0.25 mmol, 0.5 mol%) in a suitable solvent such as dichloromethane (2 mL).

-

Seal the autoclave and purge with nitrogen.

-

Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 2.0 MPa).

-

-

Reaction Execution.

-

Heat the reaction mixture to 120 °C with continuous stirring for 24 hours.

-

-

Work-up and Analysis.

-

Cool the autoclave to room temperature and carefully vent the excess CO₂.

-

The yield of the cyclic carbonate can be determined by ¹H NMR analysis of the crude reaction mixture.

-

Mechanistic Rationale:

The zwitterionic nature of IPr·CO₂ is believed to be key to its catalytic activity in this reaction. The carboxylate moiety can act as a nucleophile, attacking the epoxide to initiate ring-opening. The imidazolium ring can then act as a Lewis acid to activate the epoxide.[9]

Conclusion

This compound (IPr·CO₂) is a cornerstone of modern catalytic science. Its stability, ease of handling, and role as a reliable precursor to the powerful IPr ligand make it an indispensable reagent for a wide range of chemical transformations. This guide has provided a detailed overview of its synthesis, characterization, and key applications, with a focus on the underlying chemical principles and practical experimental considerations. As the demand for efficient and sustainable chemical processes continues to grow, the importance of well-defined and user-friendly catalyst precursors like IPr·CO₂ will undoubtedly increase.

References

-

Du, L., Wang, J.-Q., & He, L.-N. (2008). CO2 Adducts of N-Heterocyclic Carbenes: Thermal Stability and Catalytic Activity toward the Coupling of CO2 with Epoxides. The Journal of Organic Chemistry, 73(19), 7808–7811. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition, 41(8), 1290-1309. [Link]

-

Nolan, S. P. (Ed.). (2006). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. [Link]

-

Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(47), 8988-9003. [Link]

-

Arduengo, A. J., III, Krafczyk, R., Schmutzler, R., Craig, H. A., Goerlich, J. R., Marshall, W. J., & Unverzagt, M. (1999). Expedient Syntheses of the N-Heterocyclic Carbene Precursor Imidazolium Salts IPr·HCl, IMes·HCl and IXy·HCl. Tetrahedron, 55(51), 14523-14534. [Link]

- Google Patents. (n.d.). Synthesis of 1,3 distributed imidazolium salts.

-

ResearchGate. (n.d.). Synthesis of NHC·CO2 adducts a, Synthesis of IPr·CO2. b, Synthesis of IMe·CO2. Retrieved from [Link]

-

MDPI. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[12]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Molecules, 25(18), 4253. [Link]

-

Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 7: Synthesis of 1,3-bis(2,6-diisopropylphenyl)-imidazolium chloride (IDip·HCl). Retrieved from [Link]

- Google Patents. (n.d.). Carbon dioxide capture and conversion to organic products.

-

ResearchGate. (n.d.). CO 2 Adducts of N -Heterocyclic Carbenes: Thermal Stability and Catalytic Activity toward the Coupling of CO 2 with Epoxides. Retrieved from [Link]

-

The Nobel Foundation. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis and crystal structure of gold(I). Acta Crystallographica Section E: Crystallographic Communications, 80(2). [Link]

-

Macmillan Group, Princeton University. (2003). N-Heterocyclic Carbenes. Retrieved from [Link]

-

ACS Publications. (2017). DFT Study on the Formation Mechanism of Normal and Abnormal N-Heterocyclic Carbene–Carbon Dioxide Adducts from the Reaction of an Imidazolium-Based Ionic Liquid with CO2. The Journal of Physical Chemistry B, 121(42), 9926–9935. [Link]

-

Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

-

RSC Publishing. (2010). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(1), 17-33. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Method for purification of a co2 stream.

-

ResearchGate. (n.d.). Synthesis of 1,3-dialkylimidazolium-2-carboxylates by direct carboxylation of 1,3-dialkylimidazolium chlorides with CO 2. Retrieved from [Link]

-

Beilstein Journals. (2006). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 2(1), 23. [Link]

Sources

- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C28H36N2O2 | CID 15984494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nobelprize.org [nobelprize.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

The Chemistry of Reversible CO2 Capture: An In-depth Technical Guide to N-Heterocyclic Carbenes

For Researchers, Scientists, and Drug Development Professionals

The rising concentration of atmospheric carbon dioxide (CO2) necessitates innovative and efficient carbon capture technologies.[1] Among the promising molecular candidates, N-heterocyclic carbenes (NHCs) have emerged as a versatile class of compounds for CO2 capture and utilization.[2] Unlike traditional amine-based sorbents, which suffer from high regeneration energy costs, NHCs offer a unique mechanism for reversible CO2 binding, presenting an attractive alternative for next-generation carbon capture systems.[2] This technical guide provides a comprehensive overview of the fundamental mechanisms governing CO2 capture by NHCs, detailing the synthesis, characterization, and factors influencing the stability and reactivity of the resulting adducts.

The Fundamental Interaction: Nucleophilic Attack and Zwitterion Formation

N-heterocyclic carbenes are highly reactive molecules characterized by a divalent carbon atom with a lone pair of electrons, making them potent nucleophiles.[3] This inherent nucleophilicity drives the capture of the electrophilic carbon atom in CO2. The core mechanism involves the nucleophilic attack of the carbene carbon on the carbon of CO2, leading to the formation of a stable zwitterionic adduct, specifically an N-heterocyclic carbene-CO2 adduct (NHC-CO2).[4] This reaction is typically a rapid and exothermic process.[5]

The formation of this adduct can be represented by the following general reaction:

The forward reaction represents the capture of CO2, while the reverse reaction, the release of CO2, is crucial for the regeneration of the NHC and is typically induced by thermal means.[4] The equilibrium between the free NHC and the NHC-CO2 adduct is influenced by several factors, including the electronic and steric properties of the NHC, temperature, and the partial pressure of CO2.[4][6]

Structural Diversity of N-Heterocyclic Carbenes and its Impact on CO2 Capture

The beauty of NHC chemistry lies in its modularity. The structure of the NHC can be readily tuned by modifying the substituents on the nitrogen atoms and the heterocyclic backbone.[3] This allows for the fine-tuning of both the electronic and steric properties of the carbene, which in turn significantly impacts its interaction with CO2.

| NHC Type | Key Structural Feature | Impact on CO2 Capture |

| Imidazol-2-ylidenes | Unsaturated five-membered ring | Generally form stable adducts. Electronic properties can be tuned by N-substituents. |

| Imidazolin-2-ylidenes | Saturated five-membered ring | Increased σ-donating ability compared to imidazol-2-ylidenes, often leading to stronger CO2 binding.[4][6] |

| Triazol-5-ylidenes | Five-membered ring with three nitrogen atoms | Electronic properties are influenced by the position of the nitrogen atoms. |

| Larger Ring NHCs | Six or seven-membered rings | Steric hindrance around the carbene center can influence the kinetics and thermodynamics of CO2 capture. |

The Mechanism of CO2 Capture and Release: A Dynamic Equilibrium

The capture of CO2 by an NHC is a reversible process, the efficiency of which is governed by the thermodynamics and kinetics of the adduct formation and dissociation.

The Capture Process

The formation of the NHC-CO2 adduct is a bimolecular reaction. The reaction proceeds through a transition state where the C-C bond between the NHC and CO2 is partially formed. Computational studies have shown that this process generally has a low activation energy, explaining the rapid CO2 uptake observed for many NHCs.[5]

The Release Process: Regeneration of the Carbene

The release of CO2 from the NHC-CO2 adduct is a unimolecular dissociation process. This step is crucial for the regeneration of the NHC and the subsequent capture of more CO2, forming a cyclic process. The energy required for this step, known as the binding energy, is a critical parameter for evaluating the efficiency of an NHC-based carbon capture system. A moderate binding energy is desirable – strong enough to capture CO2 efficiently from flue gas but weak enough to allow for its release at relatively low temperatures, thus minimizing the energy penalty of regeneration.[2]

The thermal stability of NHC-CO2 adducts is a key consideration. For instance, 1,3-bis(2,6-diisopropylphenyl)imidazolinium-2-carboxylate (SIPr-CO2) exhibits higher thermal stability compared to its unsaturated analogue, 1,3-bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate (IPr-CO2).[4][6] This highlights the influence of the NHC backbone on the strength of the NHC-CO2 bond.

The following diagram illustrates the general mechanism of reversible CO2 capture by an N-heterocyclic carbene.

Caption: Reversible CO2 capture mechanism by N-heterocyclic carbenes.

Experimental Protocols for Synthesis and Characterization

The study of NHC-based CO2 capture involves the synthesis of the NHC or its precursor, its reaction with CO2, and the characterization of the resulting adduct.

Synthesis of an NHC-CO2 Adduct: A General Procedure

The synthesis of NHC-CO2 adducts can be achieved by reacting a free NHC with CO2. However, free NHCs are often unstable and require inert atmosphere techniques.[2] A more common and convenient method involves the deprotonation of the corresponding imidazolium salt precursor in the presence of a base, followed by the introduction of CO2.[6]

Step-by-Step Methodology:

-

Precursor Synthesis: Synthesize the desired imidazolium salt precursor (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) according to established literature procedures.

-

Deprotonation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the imidazolium salt in a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

Base Addition: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and slowly add a strong base (e.g., potassium bis(trimethylsilyl)amide (KHMDS) or sodium hydride).

-

Generation of Free NHC: Allow the reaction mixture to stir at room temperature for a specified period to ensure complete deprotonation and formation of the free NHC.

-

CO2 Addition: Bubble dry CO2 gas through the solution or introduce it via a balloon. The formation of the NHC-CO2 adduct is often accompanied by a color change or the precipitation of a solid.

-

Isolation and Purification: Isolate the solid product by filtration, wash it with a suitable solvent to remove any impurities, and dry it under vacuum.

The following diagram outlines the experimental workflow for the synthesis and characterization of an NHC-CO2 adduct.

Caption: Key factors influencing CO2 capture by NHCs.

Future Outlook and Applications

The reversible capture of CO2 by N-heterocyclic carbenes opens up avenues for various applications beyond simple sequestration. The captured CO2, in the form of the NHC-CO2 adduct, is an activated form of CO2 that can be used as a C1 building block in chemical synthesis. [1]For example, NHC-CO2 adducts have been shown to be effective catalysts for the conversion of CO2 into valuable chemicals such as cyclic carbonates. [4][6] Furthermore, the incorporation of NHC moieties into solid supports, such as polymers or metal-organic frameworks, is a promising strategy for developing heterogeneous catalysts and solid sorbents for CO2 capture. [7]These materials offer the advantages of easy separation and recyclability, which are crucial for industrial applications.

The continued exploration of novel NHC structures with optimized electronic and steric properties will undoubtedly lead to the development of more efficient and robust systems for CO2 capture and utilization, contributing to a more sustainable future.

References

- Current time information in New Hanover County, US. (n.d.). Google.

- Gimeno, J., et al. (2017). Trapping CO2 by Adduct Formation with Nitrogen Heterocyclic Carbenes (NHCs): A Theoretical Study. PubMed.

- Zhang, Y., et al. (2008). CO2 Adducts of N-Heterocyclic Carbenes: Thermal Stability and Catalytic Activity toward the Coupling of CO2 with Epoxides. The Journal of Organic Chemistry.

- Rojas-Bite, D., et al. (2022). Kinetic and Thermodynamic Analysis of High-Pressure CO2 Capture Using Ethylenediamine: Experimental Study and Modeling. MDPI.

- Yin, C., et al. (2021). Kinetics and Thermodynamic Modeling for CO2 Capture Using NiO Supported Activated Carbon by Temperature Swing Adsorption. ResearchGate.

- Vogt, M., et al. (2013). Capture of Carbon Dioxide with N-Heterocyclic Carbenes. ChemistryViews.

- Roy, S., et al. (2022). CO2 hydrosilylation catalyzed by an N-heterocyclic carbene (NHC)-stabilized stannyliumylidene. Chemical Science.

- Sreedhar, I., et al. (2024). Impact of thermodynamics and kinetics on the carbon capture performance of the amine-based CO2 capture system. National Institutes of Health.

- Ellwood, S., et al. (2021). N-Heterocyclic carbene–carbodiimide (NHC–CDI) betaine adducts: synthesis, characterization, properties, and applications. RSC Publishing.

- Wang, C., et al. (2014). Recent advances in carbon dioxide capture, fixation, and activation by using N-heterocyclic carbenes. PubMed.

- Zhang, Y., et al. (2008). CO2 Adducts of N-Heterocyclic Carbenes: Thermal Stability and Catalytic Activity toward the Coupling of CO2 with Epoxides. ResearchGate.

- Synthesis of NHC ⋅ CO2 adducts a, Synthesis of IPr ⋅ CO2. b, Synthesis of IMe ⋅ CO2. (n.d.). ResearchGate.

- The promise of N-heterocyclic carbenes to capture and valorize carbon dioxide. (2020). HAL Open Science.

- Wang, C., et al. (2014). ChemInform Abstract: Recent Advances in Carbon Dioxide Capture, Fixation, and Activation by Using N-Heterocyclic Carbenes. ResearchGate.

- Zhang, Y., et al. (2008). CO2 adducts of N-heterocyclic carbenes: thermal stability and catalytic activity toward the coupling of CO2 with epoxides. PubMed.

- N-Heterocyclic Carbenes in Advanced Electrocatalysis: From Molecular Complexes to Hybrid Metal Nanostructures. (2023). Scilight Press.

- Roy, S., et al. (2022). CO2 hydrosilylation catalyzed by an N-heterocyclic carbene (NHC)-stabilized stannyliumylidene. PubMed Central.

- Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update. (2024). MDPI.

- Nolan, S. P. (Ed.). (2017). Computational Studies on the Reactivity of Transition Metal Complexes with N-Heterocyclic Carbene Ligands. Royal Society of Chemistry.

- Vogt, M., et al. (2013). Solid-state covalent capture of CO2 by using N-heterocyclic carbenes. PubMed.

- Thermodynamics and kinetics of CO2, CO, and H+ binding to the metal centre of CO2reductioncatalysts. (2012). RSC Publishing.

- Thermodynamics and Kinetics of CO2 Adsorption on Nanoporous WV1050 Activated Carbon at 20 °C and Pressures up. (2023). Chemical Engineering Transactions.

Sources

- 1. Recent advances in carbon dioxide capture, fixation, and activation by using N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Trapping CO2 by Adduct Formation with Nitrogen Heterocyclic Carbenes (NHCs): A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Biaryls using IPr·CO2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the utilization of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene-carbon dioxide (IPr·CO2) as a stable, solid precursor for the in-situ generation of the N-heterocyclic carbene (NHC) ligand IPr in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryls. This application note details the scientific rationale, experimental protocols, mechanistic insights, and comparative advantages of this methodology, aimed at providing researchers with a robust and reproducible tool for the construction of carbon-carbon bonds.

Introduction: The Strategic Advantage of IPr·CO2 in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds to construct biaryl moieties, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1] The efficiency and scope of this transformation are critically dependent on the choice of ligand coordinated to the palladium catalyst. While phosphine ligands have been traditionally employed, N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands due to their strong σ-donating ability and steric bulk, which promote catalyst stability and activity.[2]

Among the plethora of NHC ligands, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) has proven to be exceptionally effective, particularly for challenging cross-coupling reactions involving sterically hindered substrates or less reactive aryl chlorides. However, free NHCs are often highly reactive and sensitive to air and moisture, complicating their handling and storage. To circumvent this, stable precatalysts and ligand precursors have been developed.

IPr·CO2 is a solid, air- and moisture-stable adduct of the IPr carbene and carbon dioxide. Its application as an in-situ source of the IPr ligand offers several distinct advantages:

-

Enhanced Stability and Handling: IPr·CO2 is a crystalline solid that can be weighed and handled in the open air without degradation, eliminating the need for glovebox techniques for ligand addition.

-

Controlled Release of the Active Ligand: The IPr carbene is generated in-situ through thermal decarboxylation, allowing for a controlled and gradual release of the ligand into the reaction mixture. This can contribute to maintaining a low concentration of the active catalyst, potentially minimizing side reactions and catalyst decomposition.

-

High Purity and Stoichiometric Control: As a well-defined solid, IPr·CO2 allows for precise stoichiometric control of the ligand-to-metal ratio, which is crucial for optimizing catalytic activity and ensuring reproducibility.

-

Green Chemistry Considerations: The only byproduct of the ligand generation is carbon dioxide, a non-toxic and environmentally benign gas.

This guide will provide a detailed exploration of the practical application of IPr·CO2 in the synthesis of biaryls, from the underlying principles to step-by-step experimental protocols.

Mechanistic Framework: From a Stable Adduct to an Active Catalyst

The successful implementation of IPr·CO2 in Suzuki-Miyaura cross-coupling hinges on two key sequential processes: the in-situ generation of the free IPr carbene and the subsequent formation of the active Pd(0)-NHC catalytic species.

In-situ Generation of the IPr Carbene via Decarboxylation

The IPr·CO2 adduct is thermally labile and, upon heating in a suitable solvent, undergoes a retro-[2+1] cycloaddition to release the free IPr carbene and carbon dioxide gas.[3]

Figure 1: In-situ generation of IPr from IPr·CO2.

The temperature required for efficient decarboxylation is typically in the range of 80-120 °C, which is compatible with the conditions of many Suzuki-Miyaura reactions.[3] The choice of solvent can also influence the rate of this process.

Formation of the Active Pd(0)-NHC Catalyst

Once the free IPr carbene is generated, it readily coordinates to a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), to form a Pd(II)-NHC complex. This complex then undergoes reduction to the active Pd(0)-NHC species, which initiates the catalytic cycle. The reduction of the Pd(II) center can be facilitated by various species present in the reaction mixture, including the boronic acid reagent or its derivatives.[4]

Figure 2: Activation of the palladium catalyst and the Suzuki-Miyaura cycle.

Experimental Protocols

The following protocols provide a general framework for the synthesis of biaryls using IPr·CO2. Optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, may be necessary for specific substrates.

General Protocol for the Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is suitable for a wide range of electron-rich and electron-poor aryl bromides.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

IPr·CO2 (0.024 mmol, 2.4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), IPr·CO2 (10.3 mg, 0.024 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene (5 mL) via syringe.

-

Place the Schlenk tube in a preheated oil bath at 100 °C and stir for the desired reaction time (typically 4-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.

-

Wash the filter cake with additional ethyl acetate (10 mL).

-

Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol for the Suzuki-Miyaura Coupling of Aryl Chlorides

Aryl chlorides are generally less reactive than their bromide counterparts and often require more forcing conditions or a more active catalytic system. The strong σ-donating nature of the IPr ligand makes it particularly effective for the activation of C-Cl bonds.[5]

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

-

IPr·CO2 (0.036 mmol, 3.6 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Follow steps 1-3 of the general protocol for aryl bromides, using the specified amounts of aryl chloride, arylboronic acid, Pd(OAc)₂, IPr·CO2, and K₃PO₄.

-

Add 1,4-dioxane (5 mL) as the solvent.

-

Place the Schlenk tube in a preheated oil bath at 110 °C and stir for the desired reaction time (typically 12-48 hours).

-

Follow steps 5-11 of the general protocol for workup and purification.

Data Presentation: Scope and Limitations

The IPr·CO2/Pd(OAc)₂ catalytic system exhibits a broad substrate scope, accommodating a variety of functional groups on both the aryl halide and the arylboronic acid.

Table 1: Representative Substrate Scope for the Suzuki-Miyaura Coupling using IPr·CO2

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 |

| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 92 |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 88 |

| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 85 |

| 5 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 82 |

| 6 | 1-Chloro-4-(trifluoromethyl)benzene | 4-Tolylboronic acid | 4-Methyl-4'-(trifluoromethyl)biphenyl | 78 |

Yields are for isolated products after column chromatography.

Limitations:

While the IPr·CO2/Pd system is highly effective, certain limitations should be considered:

-

Sterically Hindered Substrates: Extremely sterically hindered ortho,ortho-disubstituted aryl halides or boronic acids may require longer reaction times, higher catalyst loadings, or higher temperatures to achieve good yields.

-

Chelating Functional Groups: Substrates containing strongly coordinating functional groups in proximity to the reaction center may inhibit catalysis by competing for coordination to the palladium center.

-

Base-Sensitive Functional Groups: The use of strong bases such as K₃PO₄ may not be compatible with substrates bearing base-labile functional groups. In such cases, milder bases like K₂CO₃ or Cs₂CO₃ should be explored.

Troubleshooting and Field-Proven Insights

-

Low or No Conversion:

-

Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) species. Ensure the reaction vessel is properly purged with an inert gas.

-

Check Reagent Quality: Arylboronic acids can dehydrate to form boroxines, which are less reactive. Use fresh or properly stored boronic acids. The palladium source and base should be of high purity.

-

Increase Temperature: For less reactive substrates, particularly aryl chlorides, increasing the reaction temperature may be necessary to facilitate both decarboxylation of IPr·CO2 and oxidative addition.

-

Optimize Base: The choice of base is crucial. For aryl chlorides, a stronger base like K₃PO₄ is often required.

-

-

Formation of Homocoupling Byproducts:

-

Control Stoichiometry: An excess of the boronic acid can lead to its homocoupling. Use the recommended stoichiometry.

-

Degas Solvents: Dissolved oxygen can promote the homocoupling of boronic acids. Using degassed solvents can minimize this side reaction.

-

-

Incomplete Decarboxylation of IPr·CO2:

-

Sufficient Temperature and Time: Ensure the reaction is heated to a temperature sufficient for decarboxylation (typically ≥ 80 °C) for an adequate period. The thermal stability of IPr·CO2 suggests that at temperatures around 120 °C, decarboxylation should be efficient.[3]

-

Conclusion

The use of IPr·CO2 as an in-situ source of the IPr ligand offers a practical, reliable, and efficient method for the palladium-catalyzed synthesis of biaryls via the Suzuki-Miyaura cross-coupling reaction. Its air-stability, ease of handling, and the controlled generation of the active ligand make it an attractive alternative to using free NHCs or pre-formed palladium-NHC complexes. The protocols and insights provided in this application note are intended to empower researchers to effectively implement this valuable synthetic tool in their drug discovery and development endeavors.

References

-

[Palladium PEPPSI-IPr Complex Supported on a Calix[6]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. MDPI.]([Link])

Sources

- 1. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]

- 2. Easily prepared air- and moisture-stable Pd-NHC (NHC=N-heterocyclic carbene) complexes: a reliable, user-friendly, highly active palladium precatalyst for the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: IPr·CO₂ Stability in Reaction Conditions

Welcome to the technical support center for IPr·CO₂ (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)·carbon dioxide adduct). This guide is designed for researchers, scientists, and drug development professionals who utilize this N-heterocyclic carbene (NHC) precursor in their synthetic endeavors. As a convenient, solid, and relatively air-stable source of the powerful IPr carbene, IPr·CO₂ offers significant advantages. However, its efficacy is critically dependent on its stability and the controlled release of the active carbene. This document provides in-depth troubleshooting guides and frequently asked questions to address stability issues you may encounter during your experiments.

Troubleshooting Guide: Diagnosing IPr·CO₂ Instability

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Question 1: My reaction is sluggish or has failed completely. How can I determine if the IPr·CO₂ precursor is the cause?

Answer: When a reaction mediated by IPr fails, it is crucial to verify the integrity of the IPr·CO₂ precursor. The adduct serves as a "protected" form of the highly reactive IPr carbene, which is released upon thermal decarboxylation.[1] If the adduct has decomposed prematurely or fails to release the carbene under the reaction conditions, the catalytic cycle cannot initiate.

Initial Diagnostic Steps:

-

Control Experiment: The most definitive initial step is to run the reaction again with a fresh, unopened vial of IPr·CO₂. If this reaction proceeds as expected, it strongly suggests that your working stock of the precursor has degraded.

-

Analytical Verification: The purity of your IPr·CO₂ can be quickly assessed using Nuclear Magnetic Resonance (NMR) spectroscopy. Dissolve a small sample in an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) and acquire a ¹H or ¹³C NMR spectrum. Compare the spectrum to a reference to check for the appearance of new signals or the disappearance of characteristic peaks, which could indicate decomposition products like urea derivatives from hydrolysis.

-

Physical Observation: While less reliable, inspect the solid for any changes in appearance, such as discoloration or clumping, which might suggest moisture contamination.

Causality: The core of IPr·CO₂'s function lies in the lability of the NHC-CO₂ bond. The stability of this bond is a delicate balance; it must be stable enough for storage and handling but labile enough to break under thermal conditions to release the free carbene.[2] Issues arise when this balance is disrupted by unintended chemical or physical factors.

Question 2: I suspect my IPr·CO₂ is decomposing under my reaction conditions. What are the common decomposition pathways?

Answer: Understanding the potential decomposition pathways is key to diagnosing and preventing stability issues. The primary modes of IPr·CO₂ degradation in a reaction setting are thermal instability, hydrolysis, and reaction with incompatible reagents.

-

Desired Pathway (Decarboxylation): The productive pathway is the thermal cleavage of the C-CO₂ bond to release the free IPr carbene and carbon dioxide. This process is temperature-dependent.[2]

-

Undesired Hydrolysis: N-heterocyclic carbene-CO₂ adducts are sensitive to moisture. In the presence of water, especially at elevated temperatures, the adduct can undergo hydrolysis to form an inactive urea derivative. This is often a primary cause of reagent failure if anhydrous conditions are not rigorously maintained.

-

Reactivity with Protic Solvents: Protic solvents (e.g., alcohols, primary/secondary amines) can react with the adduct, leading to decomposition or the formation of undesired side products. Aprotic solvents are generally recommended for reactions involving IPr·CO₂.[3][4]

-

Incompatible Reagents: Strong acids can protonate the carboxylate group, while strong bases can potentially deprotonate the imidazolium ring backbone, both of which can destabilize the adduct.

Below is a diagram illustrating the main stability and decomposition pathways for IPr·CO₂.

Sources

Technical Support Center: 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate (SIPr·CO₂)

Welcome to the dedicated support center for the purification of 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate (SIPr·CO₂). This guide is designed for researchers, chemists, and drug development professionals who handle this N-heterocyclic carbene (NHC) precursor. Achieving high purity of SIPr·CO₂ is critical, as it is a stable, solid compound used for the in-situ generation of the highly active SIPr carbene, a cornerstone in modern catalysis. Impurities can directly interfere with catalytic cycles, leading to reduced yields, unpredictable reaction rates, and failed experiments.

This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols derived from established literature and practical field experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the synthesis and purification of SIPr·CO₂.

Issue 1: My final product is a sticky oil or a discolored solid, not a clean white powder.

-

Question: I've completed the synthesis from SIPr·HCl and a base, but after removing the solvent, I'm left with a tacky, off-white residue instead of the expected crystalline solid. What went wrong?

-

Answer: This is a common issue that typically points to one of two culprits: residual solvent or the presence of hygroscopic salt impurities.

-

Causality & Explanation: SIPr·CO₂ is a zwitterionic compound, meaning it has both a positive and a negative formal charge within the same molecule. While it is overall neutral, this charge separation can lead to strong intermolecular interactions with polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF), making them difficult to remove. Furthermore, if the inorganic salt byproduct (e.g., KCl from a reaction using K₂CO₃) is not completely removed during the workup, its hygroscopic nature can attract atmospheric moisture, resulting in an oily appearance.

-

Troubleshooting Steps:

-

Ensure Complete Removal of Inorganic Salts: The primary method for removing salt byproducts is a thorough aqueous wash. After the reaction, quench with deionized water and stir vigorously. The inorganic salts will partition into the aqueous layer. It is crucial to separate the layers cleanly. Repeating the wash (2-3 times) is recommended.

-

Optimize Drying: Do not rely solely on a rotary evaporator. After initial solvent removal, the solid should be dried under high vacuum (≤1 torr) for several hours (4-12 h) to remove tightly bound solvent molecules. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious as excessive heat can risk decomposition.

-

Consider a Solvent Trituration: If the product remains oily, "trituration" can be effective. This involves stirring the crude product as a slurry in a solvent in which your desired compound is poorly soluble but the impurities are soluble. For SIPr·CO₂, cold diethyl ether or pentane are excellent choices. This will wash away many organic impurities and can often induce crystallization.

-

-

Issue 2: My ¹H NMR spectrum shows persistent, unidentifiable peaks.

-

Question: I've purified my SIPr·CO₂, but the NMR spectrum is not clean. How do I identify the impurities and get rid of them?

-

Answer: Impurities in the ¹H NMR spectrum can almost always be traced back to starting materials, solvents, or minor side products. Identifying them is key to selecting the correct purification strategy.

-

Expert Analysis & Identification:

-

Unreacted SIPr·HCl: The most common impurity. It is identified by the presence of a sharp singlet for the acidic C2-proton on the imidazolium ring, typically appearing far downfield (δ > 8.5 ppm).

-

Residual Solvents: Common synthesis solvents like THF, DCM, or toluene have characteristic NMR signals.

-

Silicone Grease: A broad, low-intensity singlet around δ 0.0 ppm is a tell-tale sign of grease contamination from glassware joints.

-

-

Solutions:

-

For Unreacted SIPr·HCl: This indicates either an incomplete reaction or an inefficient workup.

-

Reaction Optimization: Ensure you are using a slight excess of the base and allow for sufficient reaction time. Monitor the reaction by TLC or a test ¹H NMR to confirm the disappearance of the starting material's C2-H peak.

-

Enhanced Washing: SIPr·HCl is more water-soluble than SIPr·CO₂. A meticulous aqueous workup should remove it.

-

-

For Residual Solvents: As mentioned in Issue 1, prolonged drying under high vacuum is the most effective method.

-

For Grease: Disassemble, clean, and re-grease all glassware joints sparingly. If the product is already contaminated, recrystallization is the best option to remove it.

-

-

Issue 3: My yield is significantly lower than expected after purification.

-

Question: After performing the aqueous wash and solvent trituration, my final isolated yield of SIPr·CO₂ is very low. Where is my product going?

-

Answer: Low yield is often a result of product loss during the workup phase, especially if not performed carefully.

-

Root Cause Analysis:

-

Emulsion Formation: During the aqueous wash of the organic layer (e.g., DCM), vigorous shaking can create a stable emulsion, trapping your product in this middle layer and making clean separation impossible.

-

Slight Aqueous Solubility: While SIPr·CO₂ has low solubility in water, it is not zero. Using large volumes of water for washing can lead to cumulative losses.

-

Premature Precipitation: If the product precipitates during the workup and is not collected, it will be lost.

-

-

Protocol Refinements for Yield Maximization:

-

Prevent Emulsions: When washing, do not shake the separatory funnel vigorously. Instead, gently invert it 10-15 times. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help break it.

-

Back-Extraction: To recover any product that dissolved in the aqueous layer, perform a "back-extraction." After separating the initial aqueous layer, wash it with a fresh portion of the organic solvent (e.g., DCM). This will pull the dissolved SIPr·CO₂ back into the organic phase. Combine this with your main organic layer.

-

Minimize Water Volume: Use the minimum amount of deionized water necessary for effective washing of the inorganic salts.

-

-

Detailed Purification Protocols

Protocol 1: Standard Aqueous Workup & Solvent Wash

This is the most common and direct method for purifying SIPr·CO₂ following its synthesis.

Step-by-Step Methodology:

-

Reaction Quench: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed in a solvent like THF or DCM, proceed to the next step.

-

Aqueous Wash: Transfer the reaction mixture to a separatory funnel. Add an equal volume of deionized water. Gently invert the funnel 10-15 times to mix the layers without forming an emulsion.

-

Layer Separation: Allow the layers to separate fully. Drain the lower organic layer (assuming a chlorinated solvent like DCM).

-

Repeat Wash: Repeat the washing process with deionized water two more times to ensure all inorganic salts are removed.

-

Brine Wash: Perform a final wash with a saturated NaCl solution (brine). This helps to remove residual water from the organic layer.

-

Drying: Dry the collected organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Solvent Removal & Final Wash: Filter off the drying agent and remove the solvent using a rotary evaporator. To the resulting solid, add cold diethyl ether and stir vigorously. The SIPr·CO₂ should remain as a white solid, while any remaining soluble impurities are washed away.

-

Isolation & Drying: Collect the white solid by vacuum filtration, washing with another small portion of cold diethyl ether. Dry the final product under high vacuum for at least 4 hours.

Protocol 2: High-Purity Recrystallization

For applications requiring exceptionally high purity, recrystallization is recommended.

Step-by-Step Methodology:

-

Solvent Selection: A common solvent system for SIPr·CO₂ is a mixture of THF and hexane.

-

Dissolution: In a clean flask, dissolve the crude SIPr·CO₂ in the minimum amount of hot THF required for complete dissolution.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a short plug of celite or filter paper to remove them.

-

Crystallization: Slowly add hexane (a non-solvent) to the hot THF solution until it just begins to turn cloudy. This indicates the solution is saturated.

-

Cooling: Allow the flask to cool slowly to room temperature, then place it in a refrigerator or freezer (-20 °C) for several hours to maximize crystal formation.

-

Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold hexane.

-

Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Visual Workflow & Troubleshooting Diagrams

Caption: General purification workflow for SIPr·CO₂.

Caption: Troubleshooting decision tree for impure SIPr·CO₂.

Purity Assessment Data

Verifying the purity of your final product is a critical final step.

| Test | Expected Result | Purpose |

| Appearance | White to off-white crystalline solid | A primary visual check for gross impurities. |

| ¹H NMR (CDCl₃) | See table below for characteristic shifts. | Confirms molecular structure and identifies proton-containing impurities. |

| Melting Point | 190-200 °C (with decomposition) | A sharp melting point range indicates high purity. |

Table of Characteristic ¹H NMR Shifts:

| Protons | Multiplicity | Chemical Shift (δ ppm) |

| Imidazole CH | Singlet | ~7.10 |

| Aryl CH | Triplet | ~7.50 |

| Aryl CH | Doublet | ~7.30 |

| Isopropyl CH | Septet | ~2.55 |

| Isopropyl CH₃ | Doublet | ~1.20 |

| Isopropyl CH₃' | Doublet | ~1.15 |

Note: Shifts can vary slightly depending on the solvent and spectrometer.

Frequently Asked Questions (FAQs)

-

Q1: Is SIPr·CO₂ air-sensitive? How should I store it?

-

A: SIPr·CO₂ is considered air-stable and can be handled on the benchtop for typical lab procedures. For long-term storage, it is best kept in a tightly sealed container in a cool, dry place, such as a desiccator, to prevent slow hydrolysis from atmospheric moisture.

-

-

Q2: Can I use a different base, like sodium hydride (NaH), for the synthesis?

-

A: While other strong bases can deprotonate the precursor, a heterogeneous base like potassium carbonate (K₂CO₃) is often preferred. It is inexpensive, easy to handle, and the inorganic byproducts are readily removed with a simple water wash. Using a reactive base like NaH can introduce safety hazards (hydrogen gas evolution) and may require more stringent inert atmosphere techniques.

-

-

Q3: My melting point is broad and lower than the literature value. What does this mean?

-

A: A broad and depressed melting point is a classic indicator of an impure compound. The impurities disrupt the crystal lattice of the solid, requiring less energy to break it down. If you observe this, further purification (such as recrystallization) is strongly recommended.

-

Validation & Comparative

comparing 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate with other NHC ligands

An In-Depth Comparative Guide to N-Heterocyclic Carbene Ligands: Spotlight on 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate

Introduction: The Rise of N-Heterocyclic Carbenes in Modern Catalysis

Since their isolation and characterization, N-Heterocyclic Carbenes (NHCs) have revolutionized the field of organometallic chemistry and catalysis.[1] Initially considered mere mimics of phosphine ligands, NHCs have carved out a distinct identity, often surpassing their phosphorus-based counterparts in performance and stability.[2] Their unique attributes stem from a strong σ-donating ability and a robust bond with the metal center, which imparts exceptional stability to the resulting complexes.[3][4] This guide provides a detailed comparison of this compound (IPr·CO₂), a widely used NHC precursor, with other prominent NHC ligands, offering field-proven insights for researchers, scientists, and professionals in drug development.

The efficacy of an NHC ligand in a catalytic cycle is largely dictated by the interplay of its steric and electronic properties.[1][2] These factors can be quantified using parameters such as the Tolman Electronic Parameter (TEP), which measures the ligand's electron-donating strength, and the percent buried volume (%Vbur), which quantifies its steric bulk.[2][5] Judicious selection of an NHC ligand with the right stereoelectronic profile is paramount for optimizing catalytic activity, selectivity, and stability.

Focus Ligand: this compound (IPr·CO₂) - The Workhorse NHC Precursor

This compound, commonly known as IPr·CO₂, is not the free carbene itself but a stable, crystalline solid adduct of the highly reactive IPr carbene and carbon dioxide.[6][7] This adduct form offers a significant practical advantage: it allows the air-sensitive and reactive IPr carbene to be handled and stored conveniently under normal laboratory conditions.[2][7] The free, catalytically active IPr carbene can be readily generated in situ by simple heating, which causes the adduct to release CO₂.[2][7]